molecular formula C23H18O3 B254018 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one

3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one

Cat. No. B254018
M. Wt: 342.4 g/mol
InChI Key: WRSRMDNECKEDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one, also known as BMPC, is a synthetic compound that belongs to the family of flavonoids. This compound has gained significant attention in scientific research due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but several studies have suggested that it may exert its therapeutic effects through the modulation of various signaling pathways. 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Additionally, 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Furthermore, 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily prepared using the reported synthesis method. 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has also been found to exhibit potent therapeutic properties, which make it a promising candidate for further research. However, there are also some limitations associated with the use of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments. One of the limitations is the lack of in vivo studies, which limits our understanding of the pharmacokinetics and pharmacodynamics of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one. Additionally, the mechanism of action of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for the research on 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one. One of the directions is to conduct in vivo studies to investigate the pharmacokinetics and pharmacodynamics of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one. Another direction is to investigate the potential of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, it would be interesting to investigate the potential of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one as a chemopreventive agent for various types of cancer. Finally, it would be valuable to investigate the structure-activity relationship of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one and its derivatives to identify more potent and selective compounds.

Synthesis Methods

The synthesis of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one involves the reaction of 4-methylphenyl-2-hydroxybenzaldehyde with benzyl bromide and potassium carbonate in dimethylformamide. The reaction mixture is then heated at 90°C for 24 hours to yield 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one. This synthesis method has been reported in several scientific publications, and it has been found to be a reliable and efficient method for the preparation of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one.

Scientific Research Applications

3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. Several studies have reported the anti-inflammatory, antioxidant, and anticancer properties of 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one. In vitro studies have shown that 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory mediators, such as COX-2 and iNOS. 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has also been found to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, 3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

3-(benzyloxy)-2-(4-methylphenyl)-4H-chromen-4-one

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C23H18O3/c1-16-11-13-18(14-12-16)22-23(25-15-17-7-3-2-4-8-17)21(24)19-9-5-6-10-20(19)26-22/h2-14H,15H2,1H3

InChI Key

WRSRMDNECKEDOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4

Origin of Product

United States

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